molecular formula C18H16ClFN6O B2849381 (4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 1170597-14-4

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2849381
CAS No.: 1170597-14-4
M. Wt: 386.82
InChI Key: SSHROPVVPULTQM-UHFFFAOYSA-N
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Description

This compound belongs to the arylpiperazine class, featuring a pyrimidine-pyrazole core linked to a piperazine ring and a 2-chloro-4-fluorophenyl methanone group. Its structure integrates multiple pharmacophoric elements:

  • Pyrimidine-pyrazole moiety: Contributes to hydrogen bonding and π-π stacking interactions, common in kinase inhibitors and receptor modulators.
  • Piperazine ring: Enhances solubility and serves as a flexible spacer for optimal target engagement.
  • 2-Chloro-4-fluorophenyl group: Provides electronic and steric effects, influencing receptor affinity and metabolic stability.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN6O/c19-15-10-13(20)2-3-14(15)18(27)25-8-6-24(7-9-25)16-11-17(22-12-21-16)26-5-1-4-23-26/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHROPVVPULTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting with the preparation of the individual heterocyclic components (pyrazole, pyrimidine, and piperazine derivatives) followed by their sequential coupling. Typical reaction conditions might include:

    Formation of pyrazole and pyrimidine rings: These can be synthesized through cyclization reactions involving hydrazines and diketones for pyrazoles, and amidines and β-diketones for pyrimidines.

    Coupling reactions: The piperazine ring can be introduced through nucleophilic substitution reactions, often using halogenated intermediates.

    Final assembly: The chlorofluorophenyl group can be attached via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and control.

    Catalysis: Using metal catalysts to improve reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: The pyrazole and pyrimidine rings can be oxidized or reduced under specific conditions.

    Substitution: The halogenated phenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.

    Acids and bases: Hydrochloric acid, sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone exhibit promising anticancer properties. The presence of the pyrazole and pyrimidine rings has been associated with the inhibition of specific cancer cell lines. For instance, studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Compounds containing pyrazole and piperazine structures have been explored for their antimicrobial activities. The incorporation of halogen atoms (like chlorine and fluorine) into the phenyl ring can enhance the antimicrobial efficacy by improving lipophilicity and cellular uptake. Preliminary studies suggest that this compound may effectively combat bacterial infections, although further research is needed to establish its full potential.

Neuropharmacology

The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This compound could serve as a lead for developing new antidepressants or anxiolytics, given the structural similarities to existing psychoactive medications.

Case Studies

StudyFocusFindings
Anticancer Study Evaluated the efficacy of similar compounds on breast cancer cell linesDemonstrated significant inhibition of cell growth with IC50 values in low micromolar range
Antimicrobial Research Tested against various bacterial strainsShowed activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics
Neuropharmacological Investigation Assessed effects on serotonin receptorsIndicated potential for modulation of serotonin pathways, suggesting anxiolytic properties

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Disrupt cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Substituents Key Features
Target Compound 2-Chloro-4-fluorophenyl Balanced lipophilicity; dual halogenation enhances electronic effects.
(4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone 4-Fluorophenyl Single fluorine substitution; reduced steric hindrance.
{4-[2-Methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}[2-(trifluoromethyl)phenyl]methanone 2-Trifluoromethylphenyl; 2-methylpyrimidine Strong electron-withdrawing CF₃ group; increased metabolic resistance.
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Trifluoromethylphenyl; butanone linker Extended alkyl chain may improve membrane permeability.
(4-Ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazinyl)methanone Ethylphenyl; pyrazolo[3,4-d]pyrimidine core Bulkier core and substitutions; potential for multi-target activity.

Physicochemical and Pharmacological Insights

  • Electron-Withdrawing Effects : The trifluoromethyl group in enhances stability but may reduce solubility compared to the target compound’s chloro-fluoro combination, which balances lipophilicity and polarity .
  • Linker Flexibility: Compound 5’s butanone linker () could increase conformational flexibility, aiding in binding to deeper hydrophobic pockets, whereas the target compound’s rigid methanone group may favor specific orientations.

Research Findings and Implications

  • Receptor Affinity : Dual halogenation (Cl/F) in the target compound may synergistically enhance binding to targets like serotonin or dopamine receptors, as seen in related arylpiperazines .
  • Metabolic Stability : The chloro group’s resistance to oxidative metabolism could improve half-life compared to fluorophenyl analogs .
  • Toxicity Profile : Structural analogs with trifluoromethyl groups (e.g., ) may exhibit higher bioaccumulation risks, whereas the target compound’s halogenation pattern might reduce such liabilities.

Biological Activity

(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-4-fluorophenyl)methanone is a complex organic compound with significant potential in medicinal chemistry. This compound features multiple functional groups, including a pyrazole ring, a pyrimidine ring, and a piperazine moiety, which contribute to its biological activities. Research has indicated its potential applications in treating various diseases, particularly in oncology and infectious disease.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19ClFN6O\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}_{6}\text{O}

This structure includes:

  • Pyrazole ring : Known for its diverse biological activities.
  • Pyrimidine ring : Often involved in nucleic acid interactions.
  • Piperazine moiety : Commonly found in various pharmacologically active compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby exerting anticancer effects. Additionally, it may interact with other enzymes or receptors, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation through CDK inhibition.
    • In vitro studies demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties :
    • Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects :
    • Molecular docking studies have suggested that the compound possesses anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Data Table of Biological Activities

Activity Description Reference
AnticancerInhibits CDK activity; cytotoxic to cancer cell lines
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces levels of inflammatory cytokines in vitro

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor reduction.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Computational modeling and molecular docking studies have provided insights into its binding affinities with target proteins, further validating its therapeutic potential.

Summary of Findings

  • Synthesis Optimization : Multi-step synthesis routes have been developed to enhance yield and purity.
  • Molecular Docking Studies : Indicate strong binding interactions with target enzymes.
  • In Vivo Studies : Show promising results for tumor reduction and antimicrobial efficacy.

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
  • Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories to assess residence time .
  • Pharmacophore screening (Schrödinger) : Identifies off-target risks (e.g., serotonin receptor homology) .

How can synthetic byproducts be characterized and minimized?

Data Contradiction Analysis
Common impurities include:

  • Unreacted intermediates : Monitor via TLC (Rf differences) and LC-MS .
  • Diastereomers : Chiral HPLC separates enantiomers formed during piperazine coupling .
  • Oxidation products : Stabilize methanone carbonyl groups using inert atmospheres (N₂) .

What in vitro models validate the compound’s therapeutic potential?

Advanced Research Question

  • Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., dopamine D₂) to measure cAMP modulation .
  • Cytotoxicity screening : Test against HepG2 cells to exclude hepatotoxicity (IC₅₀ > 50 µM) .
  • Microsomal stability : Incubate with liver microsomes to estimate metabolic clearance (t₁/₂ > 60 min) .

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